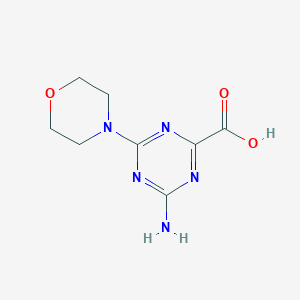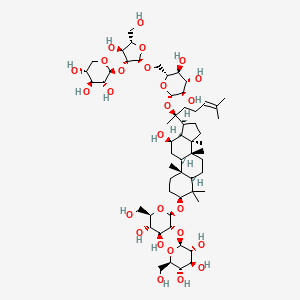![molecular formula C9H11ClN2 B1448060 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride CAS No. 182743-89-1](/img/structure/B1448060.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Vue d'ensemble
Description
“Bicyclo[4.2.0]octa-1,3,5-triene” is a chemical compound with the formula C8H8 . It is also known by other names such as Benzocyclobutene, Benzocyclobutane, 1,2-Dihydrobenzocyclobutene, and Cardene .
Molecular Structure Analysis
The molecular structure of “Bicyclo[4.2.0]octa-1,3,5-triene” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Bicyclo[4.2.0]octa-1,3,5-triene” has a molecular weight of 104.1491 . The heat of formation in the gas phase is 199.4 ± 0.9 kJ/mol . The heat of vaporization is 43.7 ± 0.1 kJ/mol . The boiling point under reduced pressure is between 323.6 - 324 K at 0.027 bar .Applications De Recherche Scientifique
1. Polymer Chemistry
Bicyclo[4.2.0]oct-6-ene-7-carboxamide demonstrates potential in polymer chemistry, particularly in the creation of gradient copolymers. The molecule forms an alternating copolymer with cyclohexene using a ruthenium-based catalyst. The resulting copolymers exhibit unique properties in terms of surface hydrophobicity, topology, and thermal characteristics. This suggests its utility in developing specialized materials with tailored properties (Boadi & Sampson, 2021).
2. Organic Chemistry and Molecular Reactions
In organic chemistry, derivatives of bicyclo[4.2.0]octa-1,3,5-triene are of interest. For instance, their involvement in Cope rearrangements, a type of pericyclic reaction, has been studied. This research provides insight into the structural dynamics and reaction pathways of these compounds under various conditions, contributing to a deeper understanding of molecular rearrangements and reactions (Doering & Roth, 1963).
3. Materials Science
In materials science, the study of valence isomerization equilibria of compounds related to bicyclo[4.2.0]octa-1,3,5-triene has been significant. Understanding the equilibrium constants, enthalpy, and entropy changes in these systems provides valuable information for designing materials with specific thermal and chemical properties (Rahman et al., 1990).
4. Chemical Synthesis and Characterization
The synthesis and characterization of new compounds and materials using bicyclo[4.2.0]octa-1,3,5-triene derivatives are actively explored. This includes the development of new polyimides, which are of interest for their thermal stability and potential applications in various industrial contexts (Faghihi & Hajibeygi, 2011).
5. Photochemistry and Spectroscopy
The compound's derivatives are also examined in photochemistry studies, particularly their behavior under UV light and during thermal reactions. These studies contribute to the understanding of the excited states and reaction pathways of these molecules, which is crucial in designing photo-responsive materials and understanding molecular dynamics (Leigh et al., 1991).
Propriétés
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNFEAHTQCSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)


![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
